1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene
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Overview
Description
1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF4O It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and trifluoromethoxy groups
Mechanism of Action
Target of Action
This compound is primarily used as a laboratory chemical and for the synthesis of other substances .
Mode of Action
It has been reported that when treated with lithium diisopropylamide (lida) at -100°c, it gives 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°c it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene. For instance, it has been noted that the compound forms an explosive mixture with air and poses a moderate explosion hazard when exposed to heat or flame . Furthermore, its vapors may travel a considerable distance to a source of ignition, and heating may cause expansion or decomposition leading to violent rupture of containers .
Biochemical Analysis
Biochemical Properties
1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The nature of these interactions includes binding to the active site of the enzyme, potentially inhibiting its activity. Additionally, this compound may interact with other biomolecules such as glutathione, affecting redox reactions within cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis. Furthermore, this compound can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites. This inhibition can lead to changes in the metabolism of other substances within the cell. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions. Studies have shown that this compound remains stable at room temperature but may degrade when exposed to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and organ function. It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. The compound can also affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways. For instance, it can inhibit the activity of enzymes involved in the detoxification of reactive oxygen species, leading to changes in metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, facilitating its entry into cells. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in detoxification, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes. The localization of this compound within the cell can affect its ability to modulate cellular processes and biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 4-fluoro-2-(trifluoromethoxy)benzene using bromine in the presence of a catalyst such as iron at elevated temperatures . Another method involves the treatment of 1-bromo-4-(trifluoromethoxy)benzene with lithium diisopropylamide (LIDA) at very low temperatures, which generates 1,2-dehydro-4-(trifluoromethoxy)benzene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is crucial to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: Treatment with strong bases can lead to the elimination of hydrogen bromide, forming dehydro derivatives.
Common Reagents and Conditions
Lithium Diisopropylamide (LIDA): Used for generating dehydro derivatives at low temperatures.
Bromine and Iron Catalyst: Used for bromination reactions.
Major Products Formed
Dehydro Derivatives: Formed through elimination reactions.
Substituted Derivatives: Formed through nucleophilic aromatic substitution reactions.
Scientific Research Applications
1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(trifluoromethoxy)benzene
- 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
- 1-Bromo-3-(trifluoromethoxy)benzene
Uniqueness
1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic properties to the compound. These groups enhance the compound’s reactivity and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-4-fluoro-2-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-5-2-1-4(9)3-6(5)13-7(10,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCQEUWGRZELMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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